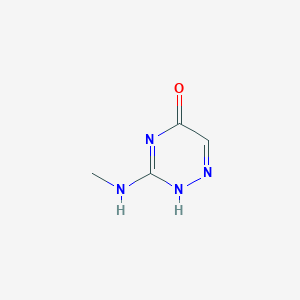

3-(methylamino)-2H-1,2,4-triazin-5-one

Description

Properties

IUPAC Name |

3-(methylamino)-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-5-4-7-3(9)2-6-8-4/h2H,1H3,(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGDNKAFGDTQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)C=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)C=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Thioxo-1,2,4-Triazin-5-One Precursors

A widely documented approach involves the alkylation of 3-thioxo-1,2,4-triazin-5-one derivatives. The thiol group at position 3 serves as a reactive site for nucleophilic substitution. For instance, 6-substituted-3-thioxo-1,2,4-triazin-5(4H)-ones undergo methylation using methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or alcohols (e.g., isopropanol) at temperatures between 0°C and 50°C .

Example Reaction Scheme:

This two-step process first generates a 3-methylthio intermediate, which is subsequently treated with methylamine (CH₃NH₂) to replace the thioether group with a methylamino moiety . Yields for the alkylation step range from 65% to 85%, depending on the substituents at positions 4 and 6 .

Condensation of Thiocarbohydrazide with α-Keto Carboxylic Acids

Thiocarbohydrazide (NH₂NHC(S)NHNH₂) serves as a versatile precursor for constructing the triazinone core. Condensation with α-keto carboxylic acids (e.g., pyruvic acid) under acidic conditions forms 4-amino-3-thioxo-1,2,4-triazin-5-ones . Subsequent methylation of the thiol group is achieved using methyl iodide or dimethyl sulfate in alkaline media.

Optimized Conditions:

-

Solvent: Ethanol or aqueous HCl

-

Temperature: Reflux (70–80°C)

-

Catalyst: Hydrochloric acid (HCl)

This method is advantageous for introducing diverse substituents at position 6, as the α-keto acid precursor can be varied . For example, using 2-oxopropanoic acid yields the 6-methyl derivative, which is then methylated to produce 3-(methylamino)-6-methyl-1,2,4-triazin-5-one .

Nucleophilic Displacement of Halogenated Intermediates

Halogenated triazinones (e.g., 3-chloro-1,2,4-triazin-5-ones) react with methylamine to directly install the methylamino group. The halogen atom at position 3 is displaced via an SNAr (nucleophilic aromatic substitution) mechanism.

Key Parameters:

-

Reagents: Methylamine (aqueous or in THF)

-

Temperature: 60–90°C

-

Base: Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃)

This route avoids the need for intermediate thioether formation, streamlining synthesis. However, the availability of stable halogenated precursors limits its applicability .

Reductive Amination of 3-Nitroso Derivatives

4-Nitroso-1,2,4-triazin-5-ones can be reduced to the corresponding amines using zinc (Zn) in acetic acid. Subsequent methylation with formaldehyde (HCHO) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) introduces the methylamino group .

Reaction Pathway:

This method is less common due to the instability of nitroso intermediates but offers flexibility in functional group transformations .

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield Range | Key Advantages | Challenges |

|---|---|---|---|

| Alkylation of Thiols | 65–85% | High selectivity; scalable | Requires toxic methyl iodide |

| Thiocarbohydrazide Route | 70–90% | Modular substituent introduction | Multi-step synthesis |

| Halogen Displacement | 50–75% | Direct amination | Limited precursor availability |

| Reductive Amination | 40–60% | Functional group tolerance | Low yields; unstable intermediates |

Industrial-Scale Considerations

For large-scale production, the alkylation-thio substitution route (Method 1) is preferred due to its reproducibility and compatibility with continuous flow reactors . Recent patents highlight the use of 1-methyl-thiocarbohydrazide as a precursor, which simplifies the synthesis of 3-thioxo intermediates . Process optimization studies recommend:

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of triazine derivatives with oxidized functional groups.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-(methylamino)-2H-1,2,4-triazin-5-one exhibits promising anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have highlighted its effectiveness against various cancer cell lines, where it demonstrated cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, the compound was tested against various kinases critical for cancer progression. The results indicated significant inhibition rates, suggesting its potential as a lead compound for developing new anticancer drugs .

Materials Science

Advanced Materials Development

The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in organic electronics and photonic devices.

Data Table: Material Properties Comparison

| Property | This compound | Other Triazine Derivatives |

|---|---|---|

| Thermal Stability | High | Moderate |

| Electrical Conductivity | Moderate | Low |

| Optical Activity | Present | Absent |

Biological Studies

Biological Interactions

The interactions of this compound with biological macromolecules such as proteins and nucleic acids have been extensively studied. These interactions help elucidate the mechanism of action of the compound and its potential therapeutic effects.

Case Study: Protein Binding Affinity

A study assessed the binding affinity of this compound to several target proteins involved in cellular signaling pathways. The findings revealed that it binds effectively to target sites, influencing downstream signaling processes associated with inflammation and cancer progression .

Industrial Applications

Synthesis of Organic Molecules

In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in the pharmaceutical industry for developing new drug candidates.

Case Study: Continuous Flow Synthesis

Recent advancements in continuous flow synthesis methods have been applied to produce this compound at scale. This method enhances yield and purity while reducing production costs, making it an attractive option for industrial applications .

Mechanism of Action

The mechanism of action of 3-(methylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Key Insights :

- 4-Amino derivatives (e.g., Isometamitron) are primarily herbicidal, likely due to their interaction with plant-specific enzymes .

- 3-Amino derivatives (e.g., VS6) show kinase inhibition, with optimized analogs achieving sub-micromolar IC50 values .

- 6-Substituted phenyl groups enhance enzyme inhibitory activity, as seen in PfM18AAP targeting .

- Methylamino vs.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Notes:

- The polar surface area (PSA) of this compound is estimated to be similar to 6-amino-3-methyl analogs (~85 Ų), indicating moderate membrane permeability .

Q & A

Q. What are the recommended synthetic routes for 3-(methylamino)-2H-1,2,4-triazin-5-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions of substituted amines with triazine precursors. For example, similar triazinone derivatives are synthesized via nucleophilic substitution or cyclization under controlled temperatures (60–80°C) and catalysts like piperidine. Solvent choice (e.g., ethanol or DMF) significantly impacts yield and purity . Optimization should include real-time monitoring via TLC and quenching side reactions by adjusting stoichiometry .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the methylamino group’s position and tautomeric forms. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves the triazinone ring’s planarity and hydrogen-bonding networks (e.g., N–H···O interactions observed in related structures) . Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N–H) stretches .

Q. How does tautomerism affect the stability of this compound in solution?

The compound can exist as keto-enol tautomers, influencing solubility and reactivity. Stability studies in polar solvents (e.g., DMSO) show dominant keto forms, while non-polar solvents favor enol tautomers. pH adjustments (pH 6–8) mitigate degradation, as acidic/basic conditions promote tautomer interconversion .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

Enzyme inhibition assays (e.g., kinase or protease targets) at micromolar concentrations are recommended. For instance, structurally similar triazinones showed Fyn kinase inhibition (IC50 ~4.8 μM) in cell-free assays. Follow-up cell viability tests (e.g., MTT assay) in cancer lines (e.g., HeLa) can validate cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with kinase targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify key interactions with Fyn kinase’s ATP-binding pocket. The triazinone core forms hydrogen bonds with hinge-region residues (e.g., Met448), while methylamino groups enhance hydrophobic contacts. Free energy calculations (MM/GBSA) quantify binding affinities and guide substituent optimization .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for triazinone derivatives?

Discrepancies in bioactivity often arise from substituent electronic effects. For example, electron-withdrawing groups on the triazine ring improve kinase inhibition but reduce solubility. Systematic SAR via Hammett plots or 3D-QSAR models (e.g., CoMFA) can balance potency and pharmacokinetics .

Q. How should researchers address inconsistent bioassay data across different experimental models?

Variability may stem from off-target effects or assay conditions. Orthogonal assays (e.g., SPR for binding kinetics and cellular thermal shift assays for target engagement) confirm specificity. Dose-response curves in >2 cell lines (e.g., primary vs. immortalized) validate reproducibility .

Q. What novel applications exist beyond kinase inhibition, such as in neurodegenerative disease research?

Emerging studies link triazinones to amyloid-beta aggregation modulation. In vitro fibril formation assays (Thioflavin T fluorescence) and transgenic Alzheimer’s models (e.g., APP/PS1 mice) can test efficacy. Dual-target inhibitors (e.g., Fyn/GSK-3β) are a promising direction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.